molecular formula C8H7ClN2O B13651939 (4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol

(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol

Cat. No.: B13651939
M. Wt: 182.61 g/mol
InChI Key: RRQYAQZKRFQLBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol is a heterocyclic compound that features a pyrrolo-pyridine core structure with a chloro substituent at the 4-position and a hydroxymethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol typically involves the formation of the pyrrolo-pyridine core followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a chlorinated pyridine derivative, the pyrrole ring can be formed through a series of cyclization reactions. The hydroxymethyl group can then be introduced via a nucleophilic substitution reaction using formaldehyde or a similar reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.

    Reduction: The compound can be reduced to remove the chloro substituent or to modify the pyridine ring.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield (4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)formaldehyde or (4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)carboxylic acid .

Scientific Research Applications

Chemistry

In chemistry, (4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

This compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. Its ability to interact with biological targets makes it a candidate for the design of inhibitors or modulators of specific enzymes or receptors .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functionalizability make it suitable for applications in coatings, adhesives, and electronic materials .

Mechanism of Action

The mechanism by which (4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine
  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine
  • 1H-Pyrrolo[2,3-b]pyridin-6-ylmethanol

Uniqueness

(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for functionalization, making it a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

(4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol

InChI

InChI=1S/C8H7ClN2O/c9-8-6-3-5(4-12)11-7(6)1-2-10-8/h1-3,11-12H,4H2

InChI Key

RRQYAQZKRFQLBO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1NC(=C2)CO)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.